molecular formula C13H10F3N3 B13425695 N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide CAS No. 23565-12-0

N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide

Cat. No.: B13425695
CAS No.: 23565-12-0
M. Wt: 265.23 g/mol
InChI Key: SYYJVJLUTRKXKT-UHFFFAOYSA-N
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Description

N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is a carboximidamide derivative featuring a pyridine ring substituted at the 4-position with a carboximidamide group, where the N'-nitrogen is further functionalized with a 3-(trifluoromethyl)phenyl moiety.

Properties

CAS No.

23565-12-0

Molecular Formula

C13H10F3N3

Molecular Weight

265.23 g/mol

IUPAC Name

N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide

InChI

InChI=1S/C13H10F3N3/c14-13(15,16)10-2-1-3-11(8-10)19-12(17)9-4-6-18-7-5-9/h1-8H,(H2,17,19)

InChI Key

SYYJVJLUTRKXKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C(C2=CC=NC=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the Baltz-Schiemann reaction, which utilizes readily accessible nitropyridines as precursors. These nitropyridines can be reduced to amines and then used in the Baltz-Schiemann reaction to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts is common to achieve efficient trifluoromethylation .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, thereby influencing its biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide and two related compounds from the evidence:

Compound Name Core Structure Key Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Pyridine 3-(trifluoromethyl)phenyl at N' Carboximidamide, CF₃ C₁₃H₁₀F₃N₃* 265.24*
3-Chloro-N-phenyl-phthalimide () Phthalimide Chloro at C3, phenyl at N Imide, chloro C₁₄H₈ClNO₂ 265.68
N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide () Benzene 4-(trifluoromethyl), N'-hydroxy Carboximidamide, CF₃, OH C₈H₇F₃N₂O 204.15

Substituent Effects and Electronic Properties

  • Trifluoromethyl (CF₃) Position: The target compound’s CF₃ group is in the meta position on the phenyl ring, while ’s analog has CF₃ in the para position. CF₃’s electron-withdrawing nature stabilizes adjacent groups, increasing resistance to metabolic degradation compared to non-fluorinated analogs.
  • This could improve solubility in polar solvents or interaction with biological targets . In contrast, the phthalimide core in ’s compound contains two ketone groups, enabling polymer synthesis via condensation reactions .
  • Functional Groups :

    • The carboximidamide group (-C(=NH)-NH-) in the target compound differs from the hydroxyimidamide (-C(=NH)-NH-OH) in . The absence of a hydroxyl group reduces hydrogen-bonding capacity but increases lipophilicity.

Research Findings and Implications

  • Biological Relevance :

    • Pyridine-containing carboximidamides are explored as kinase inhibitors or antimicrobial agents. The CF₃ group’s hydrophobicity and stability could enhance membrane permeability and target affinity .
    • ’s compound has downstream derivatives with demonstrated bioactivity, suggesting the target compound could follow similar pathways .
  • Material Science Potential: Unlike ’s phthalimide, the target compound lacks the structural motifs required for polymer synthesis. However, its aromatic and fluorinated groups may suit it for liquid crystal or sensor applications.

Biological Activity

N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a carboximidamide functional group, which contributes to its unique chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and hydrogen bonding capabilities, making it an effective candidate for biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Baltz-Schiemann Reaction : This method introduces the trifluoromethyl group into the pyridine ring using nitropyridine precursors.
  • Reduction and Substitution Reactions : Various reduction agents and nucleophiles can be employed to modify the compound further.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. Notably:

  • Nitric Oxide Synthase (NOS) : The compound exhibits selective inhibition of neuronal NOS (nNOS), which is crucial in regulating nitric oxide levels in various physiological processes. In vitro studies have shown that it binds effectively to the active site of nNOS, demonstrating IC50 values in the low nanomolar range (Ki = 15 nM for rat nNOS and Ki = 19 nM for human nNOS) .

Receptor Modulation

The compound also interacts with several receptors, modulating their activity. Its mechanism involves:

  • Hydrogen Bonding : The trifluoromethyl group enhances hydrogen bonding with receptor sites, affecting binding affinity.
  • Pathway Influence : It influences pathways such as NF-kB signaling, which is associated with inflammation and cancer .

Case Studies

  • Inflammation Models : In preclinical studies involving carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects by reducing iNOS expression .
  • Cancer Research : The compound has shown promise in inhibiting cancer cell proliferation in vitro by targeting specific signaling pathways related to tumor growth .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : The compound forms stable complexes with target enzymes and receptors through hydrogen bonding and hydrophobic interactions.
  • Regulation of Enzyme Activity : By inhibiting nNOS, it helps regulate nitric oxide production, which is implicated in various pathophysiological conditions.

Summary of Biological Data

Biological Activity IC50/Ki Values Effects Observed
Inhibition of nNOSKi = 15 nM (rat)Reduced nitric oxide production
Anti-inflammatory activity-Decreased paw edema in rat models
Cancer cell proliferation inhibition-Reduced growth in specific cancer cell lines

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